

Application Note: Synthesis and Characterization of the Novel Peptide LEESGGGLVQPGGSMK

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leesggglvqpggsmk*

Cat. No.: *B15587188*

[Get Quote](#)

For Research Use Only

Introduction

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the novel 15-amino acid peptide, **LEESGGGLVQPGGSMK**. This peptide, with its unique sequence, offers a potential tool for various research applications, including but not limited to, proteomics, drug discovery, and immunology. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which allows for the efficient and stepwise assembly of the peptide chain on a solid support.^{[1][2]} Subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry ensure the final product is of high purity and correct molecular identity for downstream applications.^{[3][4][5]}

Materials and Reagents

Peptide Synthesis

- Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Ser(tBu)-OH, Gly-OH, Fmoc-L-Val-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Pro-OH, Fmoc-L-Met-OH, Fmoc-L-Lys(Boc)-OH)
- Rink Amide MBHA resin (100-200 mesh)

- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, peptide synthesis grade
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether, anhydrous

Peptide Purification

- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA), HPLC grade

Peptide Characterization

- Matrix-assisted laser desorption/ionization (MALDI) matrix (e.g., α -cyano-4-hydroxycinnamic acid)
- Acetonitrile (ACN), mass spectrometry grade
- Water, mass spectrometry grade
- Trifluoroacetic acid (TFA), mass spectrometry grade

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The **LEESGGGLVQPGGSMK** peptide is synthesized on a 0.1 mmol scale using a manual or automated peptide synthesizer. The Fmoc/tBu strategy is employed, where the N α -amino group is temporarily protected by the acid-labile Fmoc group, and side chains are protected by tBu-based protecting groups.

Resin Preparation and Swelling:

- Weigh 150 mg of Rink Amide MBHA resin (substitution ~0.67 mmol/g) and place it in a reaction vessel.
- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

Fmoc Deprotection:

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat steps 1-3.
- Wash the resin five times with 5 mL of DMF.

Amino Acid Coupling:

- In a separate vial, dissolve 0.5 mmol of the Fmoc-amino acid and 0.5 mmol of OxymaPure® in 2.5 mL of DMF.
- Add 0.5 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.

- To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin five times with 5 mL of DMF.

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminal (Lysine) to the N-terminal (Leucine).

Cleavage and Deprotection:

- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
- Add 10 mL of the cleavage cocktail to the resin.
- Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.
- Decant the ether, wash the pellet with cold ether, and centrifuge again.
- Dry the crude peptide pellet under a stream of nitrogen.

Peptide Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

Sample Preparation:

- Dissolve the crude peptide in a minimal amount of 50% ACN/water.
- Filter the solution through a 0.45 µm syringe filter.

HPLC Conditions:

- Column: Preparative C18 column (e.g., 10 μ m, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 45% B over 40 minutes is a good starting point. This can be optimized based on the analytical run.
- Flow Rate: 15 mL/min
- Detection: UV at 214 nm and 280 nm

Fraction Collection and Analysis:

- Collect fractions corresponding to the major peak.
- Analyze the purity of each fraction using analytical RP-HPLC.
- Pool the fractions with >95% purity.
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Peptide Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry.

Mass Spectrometry (MALDI-TOF):

- Prepare a 1 mg/mL solution of the purified peptide in 50% ACN/water with 0.1% TFA.
- Mix 1 μ L of the peptide solution with 1 μ L of MALDI matrix solution on a MALDI target plate.
- Allow the spot to air dry.
- Acquire the mass spectrum in positive ion mode.

Data Presentation

Table 1: Amino Acid Sequence and Properties of **LEESGGGLVQPGGSMK**

Property	Value
Sequence	LEESGGGLVQPGGSMK
Length	15 amino acids
Molecular Weight (Monoisotopic)	1519.76 Da
Molecular Formula	C63H105N17O22S
Theoretical pI	4.05

Table 2: Expected and Observed Mass of **LEESGGGLVQPGGSMK**

Ion	Theoretical m/z	Observed m/z
[M+H] ⁺	1520.77	To be determined
[M+Na] ⁺	1542.75	To be determined

Table 3: Summary of Synthesis and Purification Results

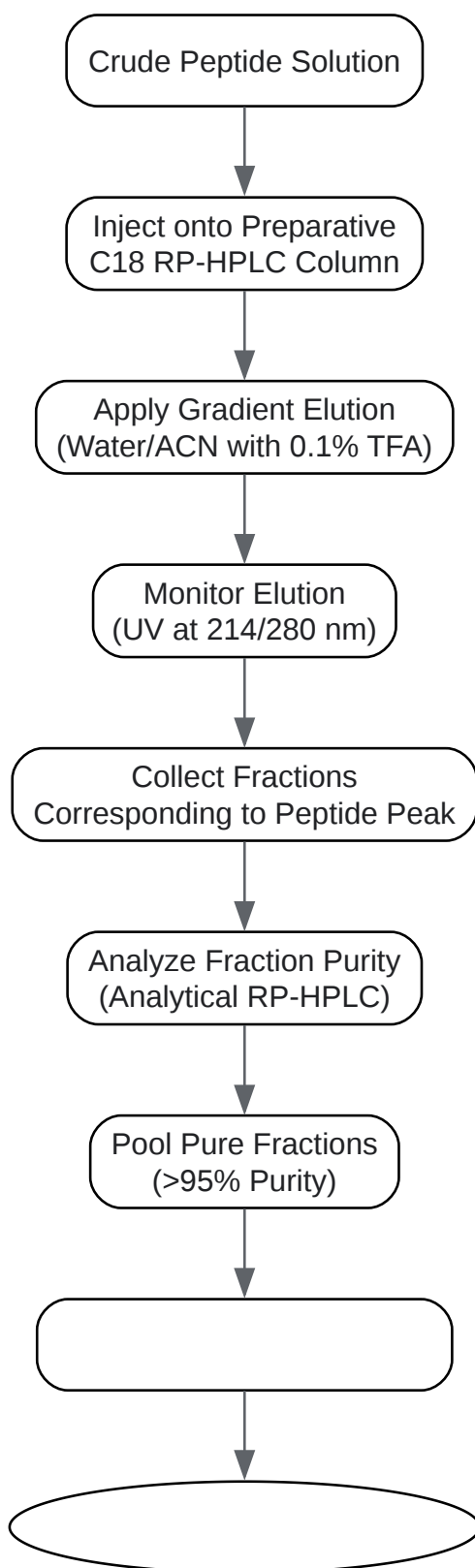
Parameter	Result
Crude Peptide Yield	To be determined
Purified Peptide Yield	To be determined
Purity (by analytical HPLC)	>95%

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the solid-phase synthesis of the **LEESGGGLVQPGGSMK** peptide.



[Click to download full resolution via product page](#)

Caption: Workflow for the purification of the **LEESGGGLVQPGGSMK** peptide using RP-HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- To cite this document: BenchChem. [Application Note: Synthesis and Characterization of the Novel Peptide LEESGGGLVQPGGSMK]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587188#how-to-synthesize-leesggglvqpggsmk-peptide-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com